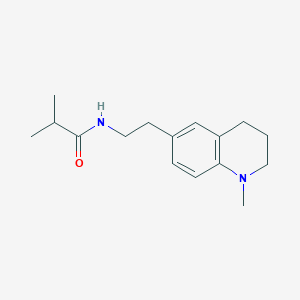

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-12(2)16(19)17-9-8-13-6-7-15-14(11-13)5-4-10-18(15)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQOMXUDUMZLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the 1-methyl-1,2,3,4-tetrahydroquinoline ring.

Alkylation: The tetrahydroquinoline ring is then alkylated with an appropriate alkyl halide to introduce the ethyl chain at the 6-position of the ring.

Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with isobutyric acid or its derivatives under suitable conditions to form the isobutyramide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrahydroquinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinoline derivatives with varying degrees of oxidation.

Reduction: Reduced forms of the tetrahydroquinoline ring.

Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.

Scientific Research Applications

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Quinolinyl Oxamide Derivative (QOD)

- Structure: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .

- Key Differences: Amide Group: QOD contains an ethanediamide (oxalamide) group, whereas the target compound has a single isobutyramide.

- Activity : QOD is a dual inhibitor of FP-2 and FP-3, though structural mechanisms remain unclear due to a lack of crystallographic data .

Indole Carboxamide Derivative (ICD)

- Structure: N-{3-[(Biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide .

- Key Differences: Core Scaffold: ICD uses an indole-carboxamide system instead of tetrahydroquinoline. Linker: A propyl chain with a biphenyl group replaces the ethyl linker in the target compound.

- Activity : ICD also inhibits FP-2/FP-3 but lacks structural validation for dual inhibition .

N-(2,3-Diphenylquinoxalin-6-yl)Acetamide Derivatives

- Structure: Substituted acetamides with quinoxaline cores (e.g., compound 4a in ) .

- Key Differences: Heterocycle: Quinoxaline instead of tetrahydroquinoline. Amide Type: Acetamide vs. isobutyramide, affecting steric bulk and hydrogen-bonding capacity.

- Synthesis : Prepared via reflux with thiouracil derivatives or cyclic amines, contrasting with the isobutyryl chloride route used for the target compound’s analogs () .

Complex Isobutyramide Derivatives

- Example : Compound 96 in , featuring cyclopropa-pyrazole and indazole groups .

- Key Differences :

- Complexity : The target compound is simpler, lacking fluorinated cyclopropane or pyrazole rings.

- Synthesis : Both use isobutyryl chloride for amidation, but compound 96 requires multi-step functionalization.

Comparative Analysis Table

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a tetrahydroquinoline moiety, which is known for its presence in various natural products and pharmaceuticals. The compound’s unique combination of functional groups contributes to its distinct chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research suggests that it may modulate the activity of certain receptors or enzymes involved in various biological pathways. The exact mechanisms are still under investigation but may involve:

- Receptor Binding : Potential interactions with neurotransmitter receptors.

- Enzyme Modulation : Influence on enzyme activity related to metabolic pathways.

Pharmacological Effects

Studies indicate that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Potential to scavenge free radicals.

- Anti-inflammatory Effects : May reduce inflammation markers in vitro.

- Neuroprotective Properties : Suggested benefits in neurodegenerative models.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : The initial step often employs a Pictet-Spengler reaction.

- Alkylation : Introduction of the ethyl group through alkylation with appropriate reagents.

- Amidation : Final formation of the isobutyramide moiety using carboxylic acid derivatives.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a murine model of neurodegeneration. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function compared to control groups. The mechanism was hypothesized to involve modulation of oxidative stress pathways.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(phenyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | Acetamide group | Antioxidant and anti-inflammatory |

| N-(2-(4-isopropylphenyl)-1,2,3,4-tetrahydroquinolin-6-yl)-benzenesulfonamide | Sulfonamide group | Enhanced solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.